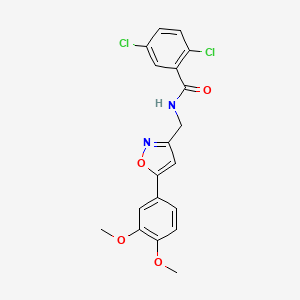
2,5-dichloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H16Cl2N2O4 and its molecular weight is 407.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound contains an isoxazole ring, which is a common feature in many bioactive molecules. Isoxazole derivatives have been found to interact with various targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action would depend on the specific target the compound interacts with. Generally, compounds like this can bind to their target, altering its function and leading to downstream effects .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs work by interacting with biochemical pathways, either by blocking or enhancing certain steps .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. It could potentially lead to a variety of cellular effects, depending on the biological context .
Activité Biologique
2,5-Dichloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, focusing on its anticancer properties, mechanisms of action, and supporting research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16Cl2N2O3 with a molecular weight of approximately 367.23 g/mol. The compound features a dichloro-substituted benzamide core linked to an isoxazole moiety, which enhances its biological activity.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. Various studies have evaluated its effectiveness against different human cancer cell lines using the MTT assay, which measures cell viability.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound has comparable potency to established anticancer drugs.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. It is believed to inhibit critical signaling pathways that promote cell proliferation and survival.
- Enzyme Inhibition : The compound may inhibit enzymes involved in the cell cycle and apoptosis pathways.
- Receptor Binding : It can bind to specific receptors on cancer cells, disrupting their normal function and leading to reduced cell viability.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Lung Cancer Cells : A study evaluated the effects of the compound on A549 lung cancer cells and found that it induced apoptosis through the activation of caspase pathways.
- Mechanistic Insights : Another research highlighted that the presence of the isoxazole moiety is crucial for enhancing the compound's interaction with target proteins involved in cancer progression.
Propriétés
IUPAC Name |
2,5-dichloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-25-16-6-3-11(7-18(16)26-2)17-9-13(23-27-17)10-22-19(24)14-8-12(20)4-5-15(14)21/h3-9H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLPEFMCXPZAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













